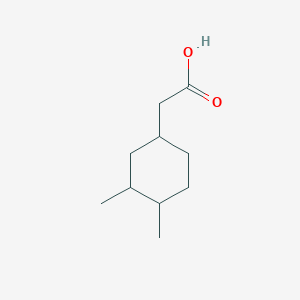

2-(3,4-Dimethylcyclohexyl)acetic acid

CAS No.: 85120-34-9

Cat. No.: VC6688094

Molecular Formula: C10H18O2

Molecular Weight: 170.252

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85120-34-9 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.252 |

| IUPAC Name | 2-(3,4-dimethylcyclohexyl)acetic acid |

| Standard InChI | InChI=1S/C10H18O2/c1-7-3-4-9(5-8(7)2)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |

| Standard InChI Key | NDLNYVBNKQVKIM-UHFFFAOYSA-N |

| SMILES | CC1CCC(CC1C)CC(=O)O |

Introduction

2-(3,4-Dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula . It is a derivative of cyclohexane, featuring two methyl groups at the 3 and 4 positions and an acetic acid moiety. This structural arrangement confers unique chemical and biological properties, making it a subject of interest in various fields such as organic synthesis, medicinal chemistry, and industrial applications.

Structural Characteristics

The compound's structure includes:

-

Cyclohexane Core: A six-membered saturated ring.

-

Methyl Substituents: Positioned at the 3 and 4 positions on the cyclohexane ring.

-

Acetic Acid Moiety: Attached to the cyclohexane ring via a single carbon linker.

This combination of features influences its reactivity, steric hindrance, and potential interactions with biological targets.

Synthesis and Preparation Methods

The synthesis of 2-(3,4-Dimethylcyclohexyl)acetic acid typically involves:

-

Alkylation of Cyclohexane Derivatives: Using methylating agents to introduce methyl groups at specific positions.

-

Carboxylation Reaction: Oxidizing intermediates like 3,4-dimethylcyclohexanone to introduce the acetic acid group.

Reaction Conditions:

-

Strong bases (e.g., sodium hydroxide or potassium tert-butoxide).

-

Oxidizing agents (e.g., potassium permanganate or chromium-based reagents).

-

Controlled temperatures to optimize yield and purity.

Industrial production often employs continuous flow reactors for scalability and consistency.

Applications in Research and Industry

5.1 Organic Synthesis

-

Acts as a building block for synthesizing more complex molecules.

-

Used in reactions requiring sterically hindered carboxylic acids.

5.2 Biological Research

-

Investigated for antimicrobial and anti-inflammatory properties.

-

Studied as a potential lead compound in drug development.

5.3 Industrial Applications

-

Utilized in specialty chemical production.

-

Contributes to the development of materials with unique chemical properties.

Mechanism of Action

The biological activity of 2-(3,4-Dimethylcyclohexyl)acetic acid is hypothesized to involve:

-

Binding to specific enzymes or receptors.

-

Modulating activity through steric or electronic effects due to its methyl substituents.

-

Influencing pathways such as signal transduction or gene expression.

Further studies are required to elucidate precise molecular mechanisms.

Comparison with Similar Compounds

| Compound | Key Differences |

|---|---|

| Cyclohexaneacetic acid | Lacks methyl substituents; less steric hindrance. |

| 4,4-Dimethylcyclohexylacetic acid | Methyl groups positioned differently; alters reactivity. |

The positioning of the methyl groups in 2-(3,4-Dimethylcyclohexyl)acetic acid enhances steric effects, potentially influencing its stability and interactions compared to its analogs.

Challenges in Research

Despite its potential applications, challenges include:

-

Limited availability of high-purity samples for research.

-

Lack of comprehensive studies on its pharmacokinetics and toxicology.

-

Need for advanced synthetic methodologies for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume